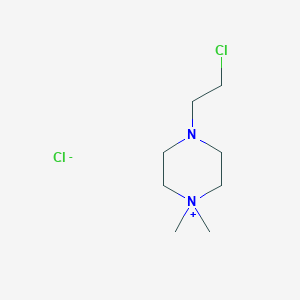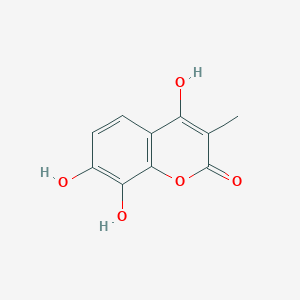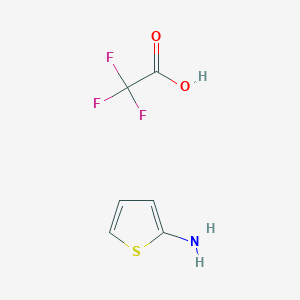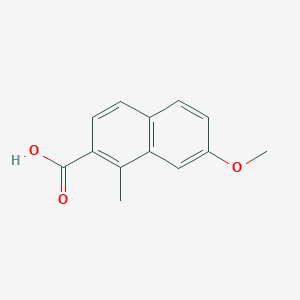
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring substituted with a 2-chloroethyl group and two methyl groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperazine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, under mild conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
科学研究应用
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in cancer therapy as an alkylating agent that can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)morpholine: Similar in structure but contains a morpholine ring instead of a piperazine ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to an amine nitrogen.
Nitrogen Mustard: A well-known alkylating agent used in chemotherapy.
Uniqueness
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules and its potential use as an alkylating agent in cancer therapy highlight its significance in scientific research and industrial applications.
属性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C8H18ClN2.ClH/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CHMXVLFZEFVCTC-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCN(CC1)CCCl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)



![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)


![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
